molecular formula C14H9BrN2O2 B13528147 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13528147
M. Wt: 317.14 g/mol
InChI Key: SKJXUVRASVIPLF-UHFFFAOYSA-N
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Description

5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5-position, a pyridin-3-ylmethyl group, and a dihydroisoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-isoindole-1,3-dione, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with pyridin-3-ylmethylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced isoindole derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Solvents: Chloroform, dichloromethane, dimethylformamide.

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological properties. Research may include screening for activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
  • 5-chloro-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

Compared to similar compounds, 5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.

Biological Activity

5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 348125-24-6) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H9BrN2O2\text{C}_{14}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}

Key Characteristics:

  • Molecular Weight: 305.14 g/mol
  • Purity: 95%

This compound features a bromine atom and a pyridine ring, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF7< 20
HCT116< 15
A431< 25

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The presence of the bromine atom in the structure may enhance its antibacterial properties by increasing lipophilicity and facilitating cell membrane penetration.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Interference with Cell Signaling Pathways: It could disrupt signaling pathways that promote cell survival and proliferation.
  • Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of isoindole derivatives in a series of in vitro assays. The results indicated that modifications to the pyridine ring significantly influenced anticancer activity. For example, substituents at specific positions on the pyridine ring enhanced potency against breast cancer cell lines compared to unsubstituted analogs .

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

5-bromo-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9BrN2O2/c15-10-3-4-11-12(6-10)14(19)17(13(11)18)8-9-2-1-5-16-7-9/h1-7H,8H2

InChI Key

SKJXUVRASVIPLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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